molecular formula C16H15N3O2 B4500642 N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide

N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B4500642
M. Wt: 281.31 g/mol
InChI Key: CPKLFMNEAOBOAT-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide is a synthetic organic compound characterized by a benzimidazole core linked via an acetamide group to a 2-methoxyphenyl moiety. The 2-methoxyphenyl group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity to biological targets through hydrophobic interactions and hydrogen bonding .

Properties

IUPAC Name

N-(3H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-15-5-3-2-4-11(15)8-16(20)19-12-6-7-13-14(9-12)18-10-17-13/h2-7,9-10H,8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKLFMNEAOBOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Acylation: The benzimidazole core is then acylated with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of the reduced benzimidazole derivative.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Heterocyclic Core Impact: Benzimidazole vs. Thiazole/Benzothiazole: Benzimidazole derivatives are known for DNA intercalation and kinase inhibition, while thiazole-based analogs (e.g., compound 4c in ) exhibit selective cytotoxicity against cancer cells (IC₅₀ = 23.30 µM for A549 cells) . The trifluoromethyl-substituted benzothiazole in highlights the role of electron-withdrawing groups in enhancing metabolic stability . Phenylacetamide Simplicity: The simpler phenylacetamide in demonstrates antimicrobial activity, suggesting that the benzimidazole core in the target compound may confer distinct target specificity .
  • Substituent Effects :

    • The 2-methoxyphenyl group is conserved in the target compound and the benzothiazole analog (), likely contributing to π-π stacking interactions in target binding.
    • Halogenated substituents (e.g., 4-bromo in ) enhance antimicrobial activity but may reduce solubility compared to methoxy groups .
  • Pharmacological Divergence: Despite shared structural motifs (e.g., methoxyphenyl), 25I-NBOMe () acts as a potent hallucinogen via 5-HT₂A receptor agonism, underscoring how core scaffold differences (phenethylamine vs. acetamide) dictate functional outcomes .

Research Implications and Gaps

  • Activity Prediction: The target compound’s benzimidazole core and 2-methoxyphenyl group align with known anticancer and antimicrobial agents, but empirical validation is needed.
  • SAR Development : Systematic studies comparing substituents (e.g., methoxy vs. halogens) and heterocycles (benzimidazole vs. thiazole) could optimize potency and selectivity.
  • Safety Profile : NBOMe compounds () highlight the toxicity risks of structural analogs, necessitating rigorous toxicological screening for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide
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N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide

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